molecular formula C28H23NO4 B15041538 ethyl 1,2-dimethyl-5-[(naphthalen-1-ylcarbonyl)oxy]-1H-benzo[g]indole-3-carboxylate

ethyl 1,2-dimethyl-5-[(naphthalen-1-ylcarbonyl)oxy]-1H-benzo[g]indole-3-carboxylate

Cat. No.: B15041538
M. Wt: 437.5 g/mol
InChI Key: ANLGMJLDKBQZLC-UHFFFAOYSA-N
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Description

ETHYL 1,2-DIMETHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines elements of naphthalene and benzo[g]indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1,2-DIMETHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of 1,2-dimethyl-5-hydroxybenzo[g]indole-3-carboxylic acid with ethyl alcohol in the presence of a strong acid catalyst. The naphthalene-1-carbonyl group is introduced through a Friedel-Crafts acylation reaction using naphthalene-1-carbonyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1,2-DIMETHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other substituents on the naphthalene ring.

Scientific Research Applications

ETHYL 1,2-DIMETHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 1,2-DIMETHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

ETHYL 1,2-DIMETHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with similar compounds such as:

    1,2-DIMETHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLIC ACID: Similar structure but lacks the ethyl ester group.

    ETHYL 1,2-DIMETHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-ACETATE: Similar structure but with an acetate group instead of a carboxylate group.

The uniqueness of ETHYL 1,2-DIMETHYL-5-(NAPHTHALENE-1-CARBONYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-(naphthalene-1-carbonyloxy)benzo[g]indole-3-carboxylate

InChI

InChI=1S/C28H23NO4/c1-4-32-28(31)25-17(2)29(3)26-21-14-8-7-13-20(21)24(16-23(25)26)33-27(30)22-15-9-11-18-10-5-6-12-19(18)22/h5-16H,4H2,1-3H3

InChI Key

ANLGMJLDKBQZLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC5=CC=CC=C54)C)C

Origin of Product

United States

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